molecular formula C18H13N B165738 6-Chrysenamine CAS No. 2642-98-0

6-Chrysenamine

Cat. No. B165738
CAS RN: 2642-98-0
M. Wt: 243.3 g/mol
InChI Key: KIVUHCNVDWYUNP-UHFFFAOYSA-N
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Description

6-Chrysenamine, also known as 6-Aminochrysene, is a compound with the molecular formula C18H13N . It has a molecular weight of 243.30 . It is used in biochemical research to produce leukopenia .


Synthesis Analysis

6-Chrysenamine can be prepared by the reduction of 6-nitrochrysene .


Molecular Structure Analysis

The IUPAC Standard InChI for 6-Chrysenamine is InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

6-Chrysenamine is a solid substance . It has a slight solubility in chloroform and methanol . The melting point is 209-211 °C .

Scientific Research Applications

  • Cancer Research

    • Summary of Application : 6-Chrysenamine, also known as 6-Aminochrysene, is used in cancer research . It is known to be a carcinogen and an anticancer agent .
    • Methods of Application : The specific methods of application can vary depending on the research context. In one study, neonatal administration of 6-chrysenamine (600 µg/animal; s.c.) was used to induce the formation of hepatomas and pulmonary adenocarcinomas in adult mice . In another study, 6-Chrysenamine was administered at doses ranging from 3-110 mg/kg to inhibit tumor growth in an EO771 murine mammary carcinoma model .
    • Results or Outcomes : The studies have shown that 6-Chrysenamine can induce the formation of certain types of tumors in mice, suggesting its potential as a carcinogen . Additionally, it has been found to inhibit tumor growth in certain carcinoma models, indicating its potential as an anticancer agent .
  • Toxicology & Xenobiotic Metabolism

    • Summary of Application : 6-Chrysenamine is also used in the field of toxicology and xenobiotic metabolism .
  • Chemotherapeutic Agent

    • Summary of Application : 6-Chrysenamine is used as a chemotherapeutic agent in the treatment of splenomegaly, myeloid leukemia, and breast cancer .
    • Methods of Application : The specific methods of application can vary depending on the research context. In one study, 6-Chrysenamine was found to inhibit the hydroxylation of aniline, O-demethylation of p-nitroanisole, and N-demethylation of aminopyrine by rat liver microsomes .
    • Results or Outcomes : The studies have shown that 6-Chrysenamine can inhibit the growth of several solid experimental tumors in vivo and has a cancerostatic effect on human breast cancer .
  • Tumor Induction in Mice

    • Summary of Application : 6-Chrysenamine is used to induce the development of tumors in mice .
    • Methods of Application : Long term topical skin application of 6-Chrysenamine to mice induces the development of benign skin tumors after 3 months and of skin malignancies after 7 months .
    • Results or Outcomes : Female mice respond earlier than males. Induction of skin tumors is more rapid when 6-Chrysenamine is applied ventrally instead of dorsally. Urinary excretion is about twice as high after skin application than after oral administration .

Safety And Hazards

6-Chrysenamine is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . It is also recommended to not eat, drink, or smoke when using this product .

properties

IUPAC Name

chrysen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVUHCNVDWYUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181017
Record name 6-Chrysenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chrysenamine

CAS RN

2642-98-0
Record name 6-Aminochrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2642-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Chrysenamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chrysenamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chrysenamine
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Record name Chrysen-6-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318
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Record name 6-CHRYSENAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
G Belvedere, G Franchi, A Frigerio - Journal of Chromatography A, 1973 - Elsevier
Gas-liquid chromatography (GLC). GLC was carried out on a Carlo Erba Fractovap Model Gl gas chromatograph, equipped with a flame ionization detector (FID) or a 63Ni electron-…
Number of citations: 3 www.sciencedirect.com
G Franchi, A Forgione, S Filippeschi, J Csetényi… - European Journal of …, 1973 - Elsevier
… 6-CHRYSENAMINE is known to … 6-chrysenamine in biological fluids and tissues. Blood and tumor levels were evaluated after a single and a subchronic treatment with 6-chrysenamine …
Number of citations: 5 www.sciencedirect.com
D Goswami, RS Sarpal, SK Dogra - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… ), 1-naphthylamine (1-AN), 2-naphthylamine (2-AN), 2,3-naphthalenediamine (2,3-DAN), 9-phenanthrenamine (9-AP), 1-pyrenamine (1-APy), 2-chrysenamine (2-AC), 6-chrysenamine (…
Number of citations: 29 www.journal.csj.jp
HJ Tagnon, A Coune, S Garattini, R Rosso… - European Journal of …, 1970 - Elsevier
Twenty-two N-substituted derivatives of the carcinostatic 6-aminochrysene have been tested as potential carcinostatic agents (using 6-aminochrysene as a standard) on spontaneous …
Number of citations: 20 www.sciencedirect.com
R Rosso, G Donelli, G Franchi… - Cancer Chemotherapy …, 1970 - books.google.com
Forty-five compounds (including cytotoxic agents, macromolecules, bacterial preparations, and surface active agents) have been studied for a possible effect on the dissemination of …
Number of citations: 13 books.google.com
G Lambelin, J Roba, R Roncucci… - European Journal of …, 1975 - Elsevier
… FRIGERIO, A new sensitive and specific gas chromatographic method for the determination of the carcinostatic agent 6-chrysenamine in biological samples. J. Chromatogr. …
Number of citations: 20 www.sciencedirect.com
G Franchi, L Moretti, S Garattini - European Journal of Cancer (1965), 1970 - Elsevier
The growth of rhabdomyosarcoma BA 112 transplanted in WAG/Rij inbred rats is reduced by the administration of 6-aminochrysene and several derivatives. The activity is remarkable …
Number of citations: 9 www.sciencedirect.com
AH Miller - 1993 - search.proquest.com
The AQUAFAC (Aqueous Functional Group Activity Coefficients) method for predicting aqueous activity coefficients proposed by Myrdal et al.(1992) is expanded to include for hydrogen …
Number of citations: 2 search.proquest.com
GM Conzelman Jr, DH Gribble… - Cancer …, 1973 - books.google.com
… were completely inactive in vitro (cyclophosphamide and 6-chrysenamine) were quite … It is possible that a similar situation also exists in the case of 6-chrysenamine. Unpublished data …
Number of citations: 0 books.google.com
PJ Lioy, C Weisel, MS Rinaldi, A Stern - 2011 - rucore.libraries.rutgers.edu
Project Rationale: A study was undertaken to conduct a thorough evaluation for hazardous chemicals within major product lines of crumb infill and associated turf that are available for …
Number of citations: 6 rucore.libraries.rutgers.edu

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